molecular formula C19H16N4O2S2 B2424039 Benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226439-54-8

Benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2424039
CAS No.: 1226439-54-8
M. Wt: 396.48
InChI Key: RRXDZMDQWPZADK-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is an organic compound with a complex structure, combining benzothiazole, oxadiazole, thiophene, and piperidine moieties. This compound exhibits a variety of chemical and biological properties, making it a subject of interest in several fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can be synthesized via a multi-step process involving the formation of intermediate compounds. Typically, the synthesis begins with the formation of the benzothiazole ring through a cyclization reaction involving appropriate starting materials. Subsequently, the oxadiazole moiety is introduced through a cyclization reaction of hydrazides with carbon disulfide and subsequent oxidation. Thiophene derivatives and piperidine moieties are then coupled to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. Common techniques include batch reactions and continuous flow synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are used to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at various positions of the compound, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: Alkyl halides or acyl chlorides in the presence of bases or acids to drive the substitution reaction.

Major Products

  • Oxidation: Products can include oxidized forms of the thiophene and benzothiazole rings.

  • Reduction: Reduced forms of the oxadiazole and piperidine moieties.

  • Substitution: Variously substituted derivatives depending on the nucleophiles used in the reactions.

Scientific Research Applications

Benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has diverse applications across multiple disciplines:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Explored as a lead compound in drug discovery efforts for various diseases.

Mechanism of Action

The mechanism of action for benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. It could also interfere with cellular processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparing benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone with similar compounds highlights its unique structural features and functionalities. Similar compounds include:

  • Benzothiazole derivatives: Share the benzothiazole core but differ in the attached functional groups.

  • Oxadiazole derivatives: Possess the oxadiazole ring but vary in the substituents attached to the core structure.

  • Thiophene derivatives: Feature the thiophene ring with different substitutions.

  • Piperidine derivatives: Incorporate the piperidine ring with various functional groups attached.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-19(12-5-6-14-16(9-12)27-11-20-14)23-7-1-3-13(10-23)17-21-22-18(25-17)15-4-2-8-26-15/h2,4-6,8-9,11,13H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXDZMDQWPZADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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